molecular formula C13H14O3 B7845649 Ethyl 2-benzylidene-3-oxobutanoate CAS No. 15802-62-7

Ethyl 2-benzylidene-3-oxobutanoate

Cat. No.: B7845649
CAS No.: 15802-62-7
M. Wt: 218.25 g/mol
InChI Key: AYZGINZXVVKWKV-FMIVXFBMSA-N
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Description

Ethyl 2-benzylidene-3-oxobutanoate is a high-purity α,β-unsaturated β-keto ester that serves as a versatile and valuable building block in organic synthesis . Its structure, featuring a ketone and an ester group conjugated across a carbon-carbon double bond, creates a unique reactivity profile with both electrophilic and nucleophilic sites, enabling a diverse range of chemical transformations such as Michael additions and cycloadditions for constructing complex molecular frameworks . This compound is critically applied as a precursor for synthesizing novel heterocyclic compounds, particularly functionalized pyrazoles, which are of significant interest for their potential pharmacological activities, including anticancer and antioxidant properties . Recent research highlights its role as a monocarbonyl curcuminoid analogue, which is investigated for its cytotoxic potential and synergistic effects targeting key proteins in cancer pathways, such as CASP3 and PARP1 . The synthesis of this compound is classically achieved via a Knoevenagel condensation between benzaldehyde and ethyl acetoacetate, a testament to its accessible and well-established preparation . Presenting as a white to light yellow powder or crystal , it has a molecular formula of C13H14O3 and a molecular weight of 218.25 g/mol . It typically has a melting point range of 55.0 to 59.0 °C and should be stored refrigerated (0-10°C) as it is heat-sensitive . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl (2E)-2-benzylidene-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-3-16-13(15)12(10(2)14)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZGINZXVVKWKV-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC=C1)/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101337851
Record name Ethyl (2E)-2-benzylidene-3-oxobutanoate
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Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; Balsamic aroma with tropical fruit notes.
Record name Ethyl alpha-acetylcinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2227/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Ethyl alpha-acetylcinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2227/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

620-80-4, 15802-62-7
Record name Ethyl alpha-acetylcinnamate
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Record name Ethyl alpha-acetylcinnamate, (E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (2E)-2-benzylidene-3-oxobutanoate
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Record name Butanoic acid, 3-oxo-2-(phenylmethylene)-, ethyl ester
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Record name ETHYL .ALPHA.-ACETYLCINNAMATE, (E)-
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-benzylidene-3-oxobutanoate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base such as piperidine or pyridine . The reaction is typically carried out under reflux conditions with an appropriate solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow processes and the use of more robust catalysts to enhance yield and efficiency. The reaction conditions are optimized to ensure high purity and consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzylidene-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemical Applications

Ethyl 2-benzylidene-3-oxobutanoate is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it a valuable building block in organic chemistry. Key applications include:

  • Synthesis of Pharmaceuticals : It serves as a precursor for synthesizing various drug candidates, particularly in the development of pyrazoline carboxylates that exhibit selective inhibition of Monoamine oxidase-B (MAO-B) .
  • Agrochemicals : The compound is involved in the production of agrochemicals, where it contributes to the development of new pesticides and herbicides .

Biological Applications

The compound's unique structural features enable it to interact with biological targets, leading to potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, compounds derived from this structure have shown minimum inhibitory concentrations (MICs) against various bacterial strains such as E. coli and S. aureus .
  • Enzyme Inhibition : Its derivatives are being studied for their ability to inhibit specific enzymes, which could lead to the development of new treatments for diseases linked to enzyme dysfunction .

Medicinal Applications

This compound has been explored for its pharmacological potential :

  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activities, prompting further investigation into its mechanisms and efficacy in cancer treatment .
  • Anti-inflammatory Effects : Research is ongoing to evaluate its anti-inflammatory properties, which could make it a candidate for treating inflammatory diseases .

Industrial Applications

In the industrial sector, this compound is used in the production of materials with specific chemical properties:

  • Polymers Production : The compound is employed in synthesizing polymers that require specific functional groups for enhanced performance in applications such as coatings and adhesives .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMIC (mg/ml)
Compound AE. coli0.08
Compound BS. aureus0.07
Compound CK. pneumonia0.11

This table summarizes the antimicrobial activity of different derivatives synthesized from this compound, highlighting their effectiveness against common bacterial strains.

Table 2: Pharmacological Studies on this compound

Study FocusFindings
Anticancer PotentialExhibited cytotoxic effects on cancer cell lines
Enzyme InhibitionSelective inhibition of MAO-B

This table presents findings from various studies assessing the pharmacological potential of this compound and its derivatives.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Crystal System Boiling Point (°C) Key Applications/Properties
This compound (R = H) C₁₃H₁₄O₃ 218.25 Orthorhombic (Pbca) 296.0 Heterocyclic synthesis
Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate (R = m-NO₂) C₁₃H₁₃NO₅ 263.25 Not reported Not available Enhanced electrophilicity for drug intermediates
Ethyl 2-(4-hydroxybenzylidene)-3-oxobutanoate (R = p-OH) C₁₃H₁₄O₄ 234.25 Not reported Not available Antioxidant/photochemical applications
Ethyl 2-(3,4-dihydroxybenzylidene)-3-oxobutanoate (R = m,p-diOH) C₁₃H₁₄O₅ 250.25 Not reported Not available Chelation properties for metal coordination
Ethyl 2-(3,4,5-trimethoxybenzylidene)-3-oxobutanoate C₁₆H₂₀O₆ 308.33 Triclinic (P1) Not available Anticancer agent synthesis

Structural and Functional Insights

Conformational Stability: All analogs retain the Z-conformation at the C=C bond, critical for maintaining reactivity in cycloaddition and Michael addition reactions . The m-NO₂ derivative exhibits disorder in the ethyl ester group, suggesting steric effects from electron-withdrawing substituents .

Crystallographic Behavior :

  • The parent compound crystallizes in an orthorhombic system with weak C–H···O interactions stabilizing the lattice .
  • The trimethoxy derivative (C₁₆H₂₀O₆) adopts a triclinic system, influenced by bulky methoxy groups altering packing efficiency .

Reactivity and Applications: Nitro-substituted analogs (e.g., m-NO₂): Enhanced electrophilicity due to electron-withdrawing groups, making them suitable for synthesizing nitro-containing heterocycles with antimicrobial activity . Hydroxy-substituted analogs (e.g., p-OH, m,p-diOH): Electron-donating groups improve solubility and enable applications in photodynamic therapy and metal chelation . Trimethoxy-substituted analog: The methoxy groups enhance lipophilicity, favoring blood-brain barrier penetration in anticancer drug design .

Synthetic Utility: These compounds are intermediates in the synthesis of imidazoles, oxazoloquinolines, and annulenes via condensation with amines or under acidic conditions . Raman spectroscopy is employed to monitor their synthesis, confirming high conversion rates under optimized conditions .

Biological Activity

Ethyl 2-benzylidene-3-oxobutanoate (EBOD) is a β-keto ester characterized by its unique structural features, which contribute to its diverse biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential as a precursor for biologically active molecules. This article examines the biological activity of EBOD, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H14O3C_{13}H_{14}O_3 and a molecular weight of 218.25 g/mol. The compound features a benzylidene group that enhances its reactivity in chemical reactions, particularly in nucleophilic addition and condensation reactions.

Target Interactions

EBOD primarily interacts with biological targets through mechanisms involving the formation of enolates. As an α,β-unsaturated carbonyl compound, it can undergo Michael additions and other nucleophilic reactions. These interactions can lead to significant molecular effects, including the synthesis of new carbon-carbon bonds and substituted alkenes.

Biochemical Pathways

The compound participates in various biochemical pathways, particularly those related to organic synthesis. It is known to be involved in:

  • Knoevenagel Condensation : EBOD is synthesized through this reaction between ethyl acetoacetate and benzaldehyde, forming a key intermediate that can further react with various nucleophiles .
  • Michael Addition Reactions : The compound's structure allows it to act as an electrophile in these reactions, contributing to the formation of complex organic molecules.

Pharmacological Activities

Research has highlighted several pharmacological activities associated with EBOD:

  • Antimicrobial Properties : Studies indicate that EBOD exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : EBOD has shown cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent. One study demonstrated its effectiveness in inhibiting cell proliferation in specific cancer types .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially serving as a lead compound for developing anti-inflammatory drugs .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of EBOD against several bacterial strains. The results indicated that EBOD exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

This table summarizes the antimicrobial activity of EBOD against selected strains.

Cytotoxicity Assays

In another study focusing on anticancer properties, EBOD was tested against various cancer cell lines. The compound demonstrated a dose-dependent cytotoxic effect:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

These findings suggest that EBOD could be further explored for its potential use in cancer therapy.

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionMonitoring Technique
Temperature130°CIR/GC
SolventDMFNMR
BaseNaHCO₃pH adjustment

Basic: How is the molecular conformation of this compound determined using crystallography?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL (via SHELX programs) is standard for structural elucidation. Key findings include:

  • Z-conformation : The double bond adopts a Z-configuration due to steric and electronic effects .
  • Crystal system : Orthorhombic (space group Pbca), with lattice parameters a = 7.8406 Å, b = 16.8767 Å, c = 17.5420 Å, and V = 2321.2 ų .
  • Intermolecular interactions : Weak C–H⋯O hydrogen bonds stabilize the crystal lattice .

Methodological Note : Refinement challenges (e.g., disorder) are addressed using high-resolution data and SHELXL’s robust algorithms .

Advanced: What analytical techniques resolve contradictions in reaction yields or product purity?

Answer: Discrepancies arise from isomerization or byproducts. Strategies include:

  • Chromatography : HPLC or GC-MS distinguishes Z- and E-isomers .
  • Spectroscopy : ¹H/¹³C NMR confirms regiochemistry; IR identifies carbonyl shifts (~1685 cm⁻¹ for enones) .
  • Crystallography : SC-XRD unambiguously assigns stereochemistry .
    Example : A 67% conversion (GC) but 60% isolated yield suggests purification losses due to isomer separation .

Advanced: How do structural modifications (e.g., nitro or halogen substituents) influence reactivity and pharmacological activity?

Answer: Substituents alter electronic and steric profiles:

  • Nitro derivatives : Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate shows enhanced electrophilicity, impacting cyclization kinetics .
  • Halogenated analogs : Chloro or bromo substituents (e.g., 4-chlorobenzylidene) modulate cytotoxicity in anti-tumor assays .
    Table 2: Substituent Effects
SubstituentBiological Activity (Example)Reactivity Trend
–NO₂Not reportedIncreased electrophilicity
–ClCytotoxic (anti-tumor)Enhanced stability

Advanced: What challenges arise in refining the crystal structure of this compound using SHELXL?

Answer:

  • Disorder : Flexible ester groups may require multi-position modeling .
  • Data quality : High R factors (e.g., R = 0.053) demand high-resolution data (>0.80 Å) .
  • Parameterization : A data-to-parameter ratio >15:1 ensures reliable refinement .

Basic: What role does this compound play in heterocyclic synthesis?

Answer: As a β-keto ester, it serves as a precursor for:

  • Dihydropyrimidines : Reacts with thiouronium polymers under basic conditions to form heterocyclic skeletons .
  • Pharmacophores : Derivatives exhibit antimicrobial or antitumor properties .

Advanced: How do solvent and base selection affect the Knoevenagel condensation mechanism?

Answer:

  • Solvent : Polar aprotic solvents (DMF) stabilize enolate intermediates, accelerating condensation .
  • Base strength : Weak bases (NaHCO₃) minimize side reactions (e.g., ester hydrolysis), while strong bases (piperidine) may reduce selectivity .
    Mechanistic Insight : Base deprotonates ethyl acetoacetate, forming an enolate that attacks benzaldehyde’s carbonyl carbon .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-benzylidene-3-oxobutanoate
Reactant of Route 2
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Ethyl 2-benzylidene-3-oxobutanoate

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